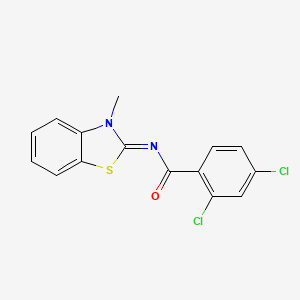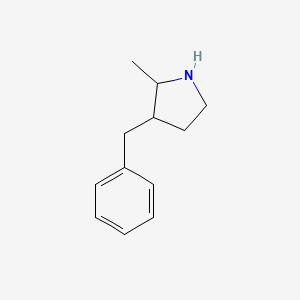
6-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-benzimidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-benzimidazole-4-carboxamide, also known as BRD0705, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 6-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-benzimidazole-4-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways. Specifically, it has been found to inhibit the activity of the histone acetyltransferase p300/CBP, which is involved in the regulation of gene expression. By inhibiting this enzyme, this compound may alter the expression of genes involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells and induces apoptosis. It has also been found to inhibit the production of pro-inflammatory cytokines, which may make it useful as an anti-inflammatory agent. Additionally, it has been found to inhibit the replication of certain viruses, suggesting that it may have antiviral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-benzimidazole-4-carboxamide in lab experiments is that it has been found to have a high degree of selectivity for its target enzymes and signaling pathways. This means that it may have fewer off-target effects than other compounds that are used in scientific research. However, one limitation of using this compound is that it is a relatively new compound, and its long-term effects on human health are not yet known.
Direcciones Futuras
There are several future directions for research on 6-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-benzimidazole-4-carboxamide. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy in vivo and to identify the optimal dose and administration schedule. Additionally, more research is needed to determine its potential as an anti-inflammatory and antiviral agent. Finally, studies are needed to determine the long-term effects of this compound on human health.
Métodos De Síntesis
6-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-benzimidazole-4-carboxamide can be synthesized using a multistep synthetic route. The first step involves the reaction of 2-aminobenzimidazole with 4-bromo-1-butanol in the presence of potassium carbonate to form 6-bromo-1H-benzimidazole-4-carboxamide. The second step involves the reaction of the resulting compound with 1-cyano-2,2-dimethylpropylamine in the presence of triethylamine to form this compound.
Aplicaciones Científicas De Investigación
6-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-benzimidazole-4-carboxamide has been studied for its potential as a therapeutic agent in several areas of scientific research. It has been found to have anticancer properties, as it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. Additionally, this compound has been found to have antiviral properties, as it inhibits the replication of certain viruses.
Propiedades
IUPAC Name |
6-bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-benzimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O/c1-14(2,3)11(6-16)19-13(20)9-4-8(15)5-10-12(9)18-7-17-10/h4-5,7,11H,1-3H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAYOGFTCPQBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=C2C(=CC(=C1)Br)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

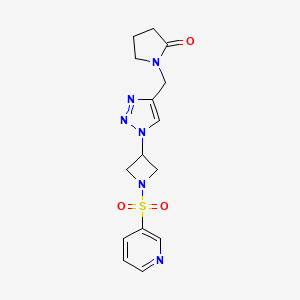

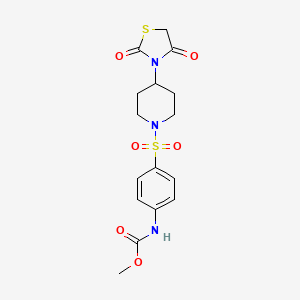
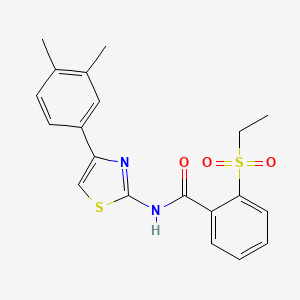
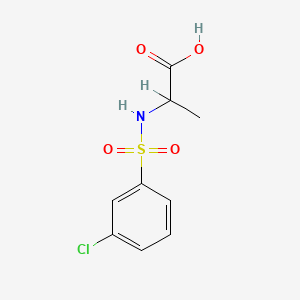
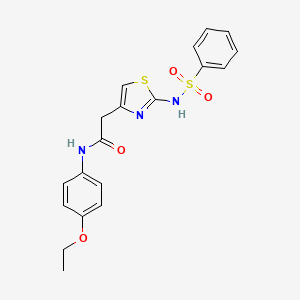

![4-acetyl-N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B2580330.png)
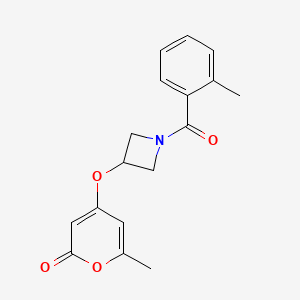
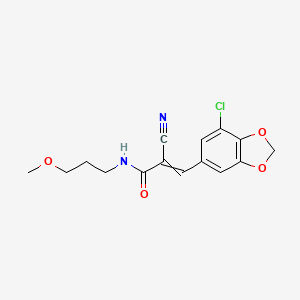

![1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone](/img/structure/B2580338.png)
